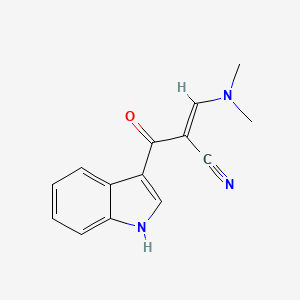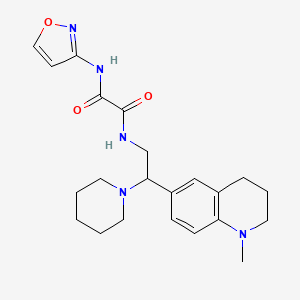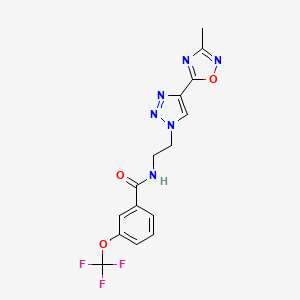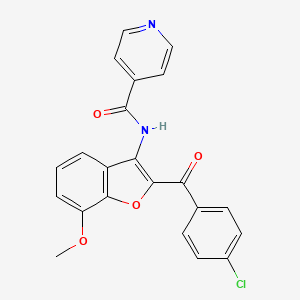
(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-(Dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile” is a compound with the molecular formula C14H13N3O . It’s a chain of edge-fused rings built from a three-centre N-H…(N,O) hydrogen bond .
Synthesis Analysis
The synthesis of indole derivatives, such as “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile”, often involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol . In one study, 3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile was treated with phenylhydrazine, in refluxing basic ethanol, which afforded a single product N-1 or N-2 substituted pyrazole .Molecular Structure Analysis
The molecular structure of “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile” is characterized by a chain of edge-fused rings built from a three-centre N—H (N,O) hydrogen bond .Chemical Reactions Analysis
The compound “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile” can undergo various chemical reactions. For instance, it can be treated with phenylhydrazine in refluxing basic ethanol to afford a single product N-1 or N-2 substituted pyrazole .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
The compound is associated with indole synthesis due to its indol-3-ylcarbonyl component. Indole alkaloids, such as those derived from this compound, are of significant interest in organic synthesis due to their presence in a broad range of natural products and pharmaceuticals. A review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the various strategies employed in forming the indole nucleus. This classification aids chemists in understanding new approaches to indole synthesis and discovering the current state of the art for each strategy, thereby avoiding duplication and focusing efforts on significant challenges in the field (Taber & Tirunahari, 2011).
Indole Derivatives and Hepatic Protection
The indole structure, part of the compound in focus, is also notable in the field of hepatic protection. Indole-3-carbinol (I3C) and its derivatives have been recognized for their protective effects against chronic liver injuries. These indoles exert anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects, as detailed by Wang et al. Understanding these mechanisms can provide insights into the potential therapeutic applications of indole derivatives, including those similar to the compound (Wang et al., 2016).
Neuroprotective and Hallucinogenic Properties
Indole derivatives are also known for their neuroprotective and hallucinogenic properties. For example, indole alkaloids found in hallucinogenic mushrooms have been studied for their structure-activity relationships in certain diseases. The research by Wieczorek et al. discusses the medicinal importance of these compounds, which could provide a contextual background for understanding the biological activities and potential applications of similar indole-based compounds (Wieczorek et al., 2015).
Amyloid Imaging in Alzheimer's Disease
The dimethylamino component of the compound is noteworthy in the field of amyloid imaging, particularly related to Alzheimer's disease. Radioligands containing dimethylamino structures have been studied for their ability to measure amyloid in the brain, as outlined by Nordberg. This research provides insights into the pathophysiological mechanisms of amyloid deposits and early detection of Alzheimer's disease, which could be relevant for compounds with similar structural features (Nordberg, 2007).
Direcciones Futuras
Indole derivatives, such as “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions could involve further exploration of the biological activities of these compounds and their potential applications in medicine.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(2)9-10(7-15)14(18)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-9,16H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQNRLYQOQCWJJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)
![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)


![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)


![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea](/img/structure/B2559716.png)

